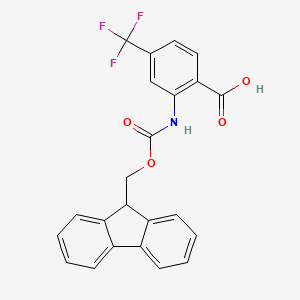
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid typically involves the protection of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the presence of DMF.
Major Products Formed
Fmoc Removal: The major product is the deprotected amino acid.
Peptide Coupling: The major product is the peptide bond formed between the amino acids.
Applications De Recherche Scientifique
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the selective formation of peptide bonds. This compound is also used in the synthesis of complex peptides and proteins, which are essential for studying biological processes and developing new pharmaceuticals.
Mécanisme D'action
The primary mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s stability and reactivity. This makes it particularly useful in peptide synthesis, where stability and selectivity are crucial.
Propriétés
Formule moléculaire |
C23H16F3NO4 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C23H16F3NO4/c24-23(25,26)13-9-10-18(21(28)29)20(11-13)27-22(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,27,30)(H,28,29) |
Clé InChI |
MPQMRDDWYZTZKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
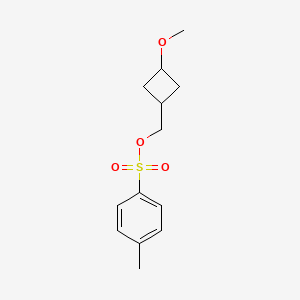
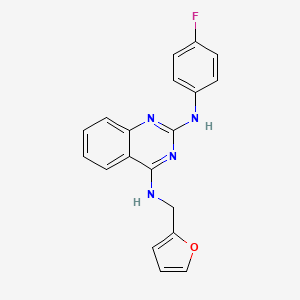
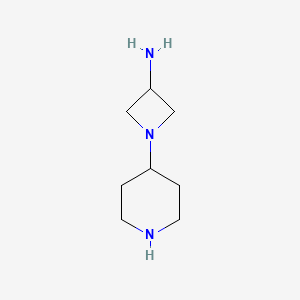

![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
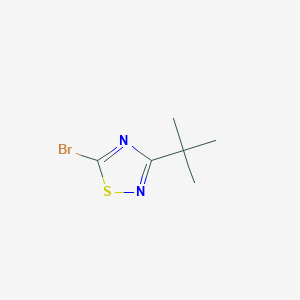
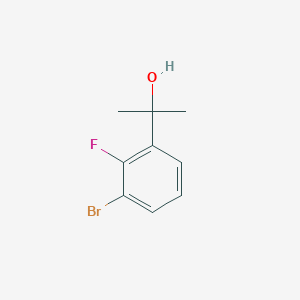
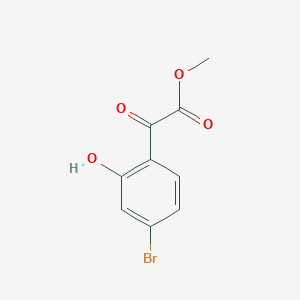
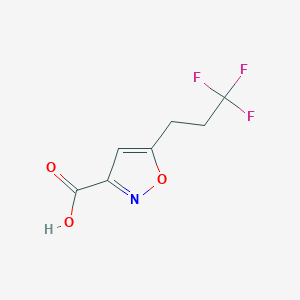
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)
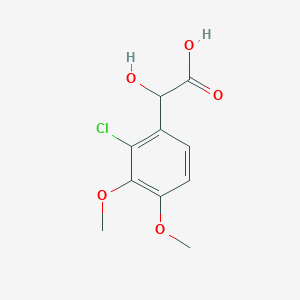
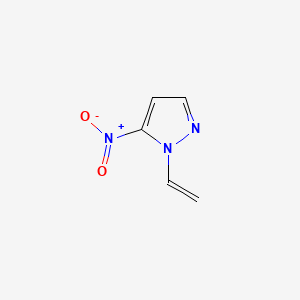
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
